Product packaging for 1-Chloro-4-iodobenzene(Cat. No.:CAS No. 637-87-6)

1-Chloro-4-iodobenzene

Cat. No.: B104392
CAS No.: 637-87-6
M. Wt: 238.45 g/mol
InChI Key: GWQSENYKCGJTRI-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Contemporary Chemical Science

Halogenated aromatic compounds, a class of organic molecules featuring one or more halogen atoms bonded to an aromatic ring, are of paramount importance in modern chemical science. Their significance stems from their wide-ranging applications and unique chemical properties. These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.orgnih.gov The introduction of halogen atoms to an aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties, such as its stability, reactivity, and membrane permeability. rsc.org

The carbon-halogen bond's polarity and the halogen's ability to act as a good leaving group make these compounds versatile precursors in a multitude of organic transformations, including nucleophilic substitution and cross-coupling reactions. ontosight.aiacs.org Aryl halides are fundamental building blocks in the creation of complex molecular architectures. researchgate.net The specific halogen present (fluorine, chlorine, bromine, or iodine) imparts distinct characteristics to the molecule, allowing for fine-tuning of its properties for specific applications in fields ranging from medicinal chemistry to materials science. researchgate.netrsc.org

Overview of 1-Chloro-4-iodobenzene as a Crucial Intermediate in Organic Synthesis

Among the vast array of halogenated aromatic compounds, this compound stands out as a particularly valuable and versatile intermediate in organic synthesis. guidechem.comsolubilityofthings.comcymitquimica.com Its structure, featuring both a chlorine and an iodine atom on a benzene (B151609) ring at para positions, provides differential reactivity that chemists can exploit for selective chemical modifications. cymitquimica.com The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, especially in popular cross-coupling reactions. This reactivity difference allows for sequential, site-selective reactions, making it a powerful tool for the construction of complex organic molecules.

This compound serves as a key starting material for synthesizing a wide variety of organic compounds with applications in pharmaceuticals, pesticides, dyes, and polymers. guidechem.com In medicinal chemistry, derivatives of this compound have been explored for their potential as anti-inflammatory, antibacterial, and antitumor agents. ontosight.aiguidechem.com Furthermore, its use extends to materials science, where it is employed in the synthesis of liquid crystals and materials for organic electronics. ontosight.aicymitquimica.com The unique electronic effects imparted by the two different halogens influence the compound's reactivity and polarity, making it a subject of interest in research focused on understanding chemical reaction mechanisms involving halogenated compounds. solubilityofthings.com

Properties and Characteristics of this compound

The distinct physical and chemical properties of this compound underpin its utility in various synthetic applications.

Physical Properties

This compound typically presents as a colorless to pale yellow crystalline solid. ontosight.aisolubilityofthings.comguidechem.com It possesses a characteristic odor. ontosight.ai Key physical property data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₄ClI
Molecular Weight 238.45 g/mol
Melting Point 53-54 °C
Boiling Point 226-227 °C
Appearance Colorless to pale yellow crystalline solid

Data sourced from Sigma-Aldrich sigmaaldrich.com

Chemical Properties

The chemical behavior of this compound is largely dictated by the presence of the two different halogen substituents on the benzene ring. It is practically insoluble in water due to its non-polar aromatic structure but exhibits good solubility in common organic solvents such as ethanol, ether, chloroform (B151607), and benzene. ontosight.aisolubilityofthings.comcymitquimica.com

The key feature of its chemical reactivity is the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The C-I bond is weaker and more readily cleaved than the C-Cl bond, making the iodine atom a better leaving group in various reactions. This allows for selective functionalization at the 4-position of the benzene ring while leaving the chlorine atom intact for subsequent transformations. This selectivity is a cornerstone of its application in multi-step organic syntheses.

Synthesis and Manufacturing of this compound

The primary methods for synthesizing this compound often involve the halogenation of a suitable benzene derivative. A common laboratory-scale synthesis involves the diazotization of 4-chloroaniline (B138754), followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom.

Another documented synthetic route starts with phenyltrimethylsilane. guidechem.com In this method, the starting material is dissolved in methanol (B129727) and cooled. Silver trifluoroacetate (B77799) and then iodine monochloride are added, leading to the formation of this compound after workup. guidechem.com Industrial-scale manufacturing processes are optimized for yield, purity, and cost-effectiveness, often involving multi-step sequences starting from readily available chemical feedstocks.

Key Reactions and Applications in Organic Synthesis

The differential reactivity of the C-I and C-Cl bonds in this compound makes it a highly sought-after substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds, the iodine atom of this compound selectively reacts with a boronic acid in the presence of a palladium catalyst and a base. This allows for the introduction of an aryl, vinyl, or alkyl group at the 4-position. The less reactive chlorine atom remains, providing a handle for a subsequent coupling reaction if desired. For instance, the reaction of this compound with phenylboronic acid preferentially yields 4-chloro-1,1'-biphenyl.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon triple bonds. This compound readily undergoes this reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst. The high reactivity of the C-I bond ensures that the coupling occurs exclusively at the iodine-bearing carbon, yielding a 4-chloro-1-(alkynyl)benzene derivative.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds. Using a palladium catalyst and a suitable phosphine (B1218219) ligand, this compound can be selectively coupled with amines at the iodo-substituted position. This provides a route to 4-chloro-N-alkylanilines or 4-chloro-N,N-dialkylanilines.

Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, typically using a copper catalyst. While modern palladium-catalyzed methods are often preferred, the Ullmann reaction can be employed with this compound, again with the reaction favoring the more labile C-I bond. For example, reacting this compound with an alcohol in the presence of a copper catalyst can yield a 4-chlorophenyl ether.

Applications in Materials Science and Pharmaceutical Development

The utility of this compound extends beyond being a simple synthetic intermediate; it is a key building block in the creation of advanced materials and pharmaceutically relevant molecules.

Role in the Synthesis of Liquid Crystals and Organic Electronic Materials

The rigid, rod-like structure of molecules derived from this compound makes them suitable candidates for the synthesis of liquid crystals. cymitquimica.com By elaborating the structure through cross-coupling reactions, chemists can design molecules with the specific shape anisotropy and electronic properties required for liquid crystalline behavior.

In the field of organic electronics, this compound is used to synthesize conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ontosight.ai The ability to precisely control the molecular structure through sequential cross-coupling reactions is crucial for tuning the electronic and photophysical properties of these materials.

Use as a Precursor in the Development of Pharmaceutical Compounds

This compound is a valuable precursor in the synthesis of a wide range of pharmaceutical compounds. guidechem.comguidechem.com Its derivatives have been investigated for various pharmacological activities. ontosight.aiguidechem.com The ability to introduce different functional groups at the 1- and 4-positions allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. For example, the core structure derived from this starting material can be found in molecules designed to interact with specific biological targets, leading to potential treatments for a variety of diseases. guidechem.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClI B104392 1-Chloro-4-iodobenzene CAS No. 637-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-iodobenzene
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InChI

InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H
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InChI Key

GWQSENYKCGJTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClI
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DSSTOX Substance ID

DTXSID1060928
Record name Benzene, 1-chloro-4-iodo-
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Molecular Weight

238.45 g/mol
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Physical Description

White to cream powder; [Alfa Aesar MSDS]
Record name 1-Chloro-4-iodobenzene
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CAS No.

637-87-6
Record name 1-Chloro-4-iodobenzene
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Synthesis Methodologies for 1 Chloro 4 Iodobenzene

Classical Synthetic Routes and Their Evolution

Traditional methods for synthesizing 1-chloro-4-iodobenzene have been foundational in organic chemistry, primarily relying on the manipulation of basic aromatic compounds.

The direct halogenation of benzene (B151609) or its monosubstituted derivatives represents a fundamental approach to preparing di-halogenated benzenes. ontosight.ai The synthesis of this compound can be approached by the sequential introduction of chlorine and iodine onto the benzene ring. This process involves electrophilic aromatic substitution, where the first halogen substituent directs the position of the incoming second halogen.

Halogens are ortho-, para-directing groups, meaning that the chlorination of iodobenzene (B50100) or the iodination of chlorobenzene (B131634) will yield a mixture of ortho- and para-isomers. masterorganicchemistry.com For instance, the iodination of chlorobenzene will produce both 1-chloro-2-iodobenzene (B47295) and the desired this compound. A subsequent separation step, typically fractional distillation or crystallization, is then required to isolate the para-isomer from the ortho-byproduct. The reactivity of halobenzenes to further electrophilic substitution is lower than that of benzene itself, often necessitating harsher reaction conditions. masterorganicchemistry.com

The Sandmeyer reaction is a versatile and widely used classical method for the synthesis of aryl halides from aryl amines, via the formation of a diazonium salt. wikipedia.orgbyjus.com This transformation is a cornerstone for producing this compound from an appropriately substituted aniline. acs.org

Research has explored the efficiency of this reaction under various conditions. For example, the synthesis of this compound from the corresponding diazonium salt has been studied to optimize yield.

Table 1: Synthesis of this compound via Sandmeyer Iodination

EntryReactantCatalystYield (%)Byproduct
14-Chlorobenzenediazonium chlorideNone52Chlorobenzene
24-Chlorobenzenediazonium chlorideCuI (5 mol %)78Chlorobenzene
This table is based on research findings investigating the Sandmeyer iodination of 4-chlorobenzenediazonium chloride. acs.org

The use of para-substituted haloanilines as starting materials is a direct and common strategy, primarily employing the diazotization-Sandmeyer sequence described above. The choice of starting material, either 4-chloroaniline (B138754) or 4-iodoaniline, dictates the final halogenation step.

From 4-Chloroaniline: As detailed previously, 4-chloroaniline is converted to 4-chlorobenzenediazonium chloride. This intermediate is then treated with an iodide source, such as potassium iodide, to yield this compound. kashanu.ac.iracs.org

From 4-Iodoaniline: Alternatively, one could start with 4-iodoaniline. Diazotization would produce 4-iodobenzenediazonium salt. A subsequent Sandmeyer chlorination using copper(I) chloride (CuCl) would then introduce the chlorine atom to afford the final product.

Another approach involves the synthesis from N-acetyl-p-haloanilines, which can be converted to the target compound in a one-pot or stepwise synthesis with a reported yield of 74%. thieme-connect.com

Modern and Sustainable Synthesis Approaches

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly, efficient, and safer methods for chemical production. This includes the creation of metal-free protocols and the use of advanced catalytic systems.

To circumvent the use of potentially toxic and costly heavy metals like copper, metal-free synthetic routes have been developed. One notable method involves the synthesis of aryl iodides from arylhydrazines. researchgate.net In this protocol, this compound can be synthesized from 4-chlorophenylhydrazine (B93024) hydrochloride and molecular iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov

This reaction is believed to proceed through the in-situ formation of an arenediazonium salt from the arylhydrazine, which is oxidized by iodine. This diazonium intermediate then reacts with an iodide anion via a single-electron transfer (SET) mechanism to form an aryl radical and an iodine radical, which combine to give the final product, this compound, with the release of nitrogen gas. researchgate.net The process is advantageous as it avoids the use of metal catalysts and can provide good to excellent yields. researchgate.net

Table 2: Optimization of Metal-Free Synthesis of this compound

EntrySolventBaseTemperature (°C)Yield (%)
1DMSOCs₂CO₃6063
2DMFCs₂CO₃6055
3Acetonitrile (B52724)Cs₂CO₃6023
4DMSONone6087
5DMSONone4075
This table presents data from the optimization of the synthesis of this compound from 4-chlorophenylhydrazine hydrochloride and iodine, showing the effects of solvent, base, and temperature. acs.orgnih.gov

Modern synthesis also emphasizes the use of novel and reusable catalysts to improve efficiency and sustainability. An example is the development of a solvent-free method for the Sandmeyer reaction using a nanosilica periodic acid (nano-SPIA) catalyst. kashanu.ac.ir

In this approach, an aromatic amine like 4-chloroaniline is diazotized with sodium nitrite (B80452) in the presence of the solid nano-SPIA catalyst by simple grinding at room temperature. The resulting stable diazonium salt, supported on the nano-silica, is then mixed with potassium iodide to produce this compound. kashanu.ac.ir This method is environmentally benign as it avoids bulk solvents and allows for the recovery and reuse of the catalyst.

Table 3: Comparison of Catalytic Systems for Iodination of 4-Chloroaniline

EntryMethodCatalystYield (%)
1Classical Aqueous MethodNone57
2Solvent-Free Grindingnano-SPIA85
This table compares the yield of this compound from 4-chloroaniline using a classical aqueous Sandmeyer reaction versus a modern, solvent-free catalytic method. kashanu.ac.ir

Multi-step Organic Reaction Sequences for Functionalized Derivatives

This compound serves as a crucial starting material in a variety of multi-step synthetic pathways, enabling the construction of more complex molecules with diverse functionalities. Its two different halogen atoms, chloro and iodo, exhibit distinct reactivities, allowing for selective, sequential reactions. The carbon-iodine bond is weaker and more readily participates in reactions like cross-coupling, while the carbon-chlorine bond is more robust and can be retained for subsequent transformations.

One prominent application is in the synthesis of substituted biaryl compounds through sequential cross-coupling reactions. For instance, this compound can first undergo a Suzuki coupling at the iodine position, followed by a second coupling reaction (e.g., Buchwald-Hartwig amination) at the chlorine position. This stepwise approach provides a controlled route to unsymmetrically substituted biaryls, which are important scaffolds in pharmaceuticals and materials science.

Another key area is the synthesis of heterocyclic compounds. For example, this compound is a precursor in the formation of 2,5-disubstituted 1,3,4-oxadiazoles. acs.org In a one-pot, two-step process, a carboxylic acid is first converted into a 1,3,4-oxadiazole (B1194373) intermediate, which then undergoes a copper-catalyzed N-arylation with this compound to yield the final functionalized product. acs.org This method demonstrates the utility of this compound in constructing specific heterocyclic systems.

Furthermore, this compound is employed in the synthesis of complex molecular architectures like spirocyclic piperidines. In a multi-step sequence, a piperidine (B6355638) derivative undergoes carboxylation to form a carboxylic acid. This acid is then coupled with this compound using metallaphotoredox catalysis, a modern synthetic technique that uses light and a combination of catalysts to forge new bonds. rsc.org

The selective reactivity of this compound is also exploited in tandem reactions. For example, it can participate in tandem C-S/C-N cross-coupling reactions catalyzed by nickel complexes. researchgate.net In these processes, a thiol is first coupled at the iodine position, followed by an amine coupling at the same site, all in a single reaction vessel, to create molecules with both sulfur and nitrogen linkages. researchgate.net Similarly, it has been used in palladium-catalyzed carbonylative aminohomologation to produce benzylic amines, valuable compounds in agrochemicals and pharmaceuticals. researchgate.net

The synthesis of 4'-chlorobiphenyl-2,5-diamine and the Sandmeyer iodination reaction to produce this compound itself from 4-chloroaniline further highlight the intricate reaction sequences associated with this halogenated benzene. acs.org The diazotization of anilines, followed by substitution, is a classic multi-step process where precise control of conditions is essential. acs.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and purity of products derived from this compound necessitates a careful optimization of reaction parameters. This process involves systematically varying conditions such as catalyst systems, solvents, bases, temperature, and reaction time to find the most efficient protocol.

Catalyst and Ligand Selection: The choice of catalyst and, if applicable, a coordinating ligand is paramount, particularly in cross-coupling reactions. For the copper-catalyzed synthesis of primary arylamines from aryl halides, various copper salts were tested, with copper(I) iodide (CuI) proving to be the most effective catalyst for the reaction with this compound. pkusz.edu.cn In palladium-catalyzed reactions, the ligand plays a critical role. For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a screening of ligands revealed that 1,10-phenanthroline (B135089) was optimal when paired with a CuI catalyst. acs.org Further optimization showed that a catalyst loading of 20 mol % CuI and 40 mol % 1,10-phenanthroline gave the best results. acs.org

Solvent and Base Effects: The solvent and base used can dramatically influence reaction outcomes. In the copper-catalyzed amination of this compound, a screen of solvents including toluene, dioxane, acetone, and various alcohols showed that dimethylformamide (DMF) was the superior choice. pkusz.edu.cn The reaction also required a base, and a survey of several inorganic and organic bases identified potassium phosphate (B84403) (K₃PO₄) as the most effective, leading to a successful reaction at room temperature. pkusz.edu.cn Similarly, the optimization of the 1,3,4-oxadiazole synthesis found that cesium carbonate was the optimal base, with 1.5 equivalents providing the highest yield. acs.org

Temperature and Reaction Time: Temperature is a critical parameter that often needs to be finely tuned. While some reactions, like the optimized copper-catalyzed amination, can proceed at room temperature, many require heating to achieve a reasonable rate and yield. pkusz.edu.cn For instance, tandem C-S/C-N couplings using this compound as a substrate are typically conducted at 100 °C for 16 hours. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles required heating at 120 °C for 17 hours for the second step. acs.org

The following tables provide examples of data gathered during optimization studies for reactions involving this compound.

Table 1: Optimization of Copper-Catalyzed Amination of this compound Reaction of this compound with aqueous ammonia.

EntryCatalyst (10 mol%)Base (2.0 mmol)Solvent (1 mL)TemperatureYield (%)
1CuIK₃PO₄DMFRoom Temp69
2CuIK₃PO₄TolueneRoom TempLow Yield
3CuIK₃PO₄DioxaneRoom TempLow Yield
4CuINa₂CO₃DMFRoom Temp35
5CuClK₃PO₄DMFRoom Temp58
Data sourced from research on copper-catalyzed synthesis of primary arylamines. pkusz.edu.cn

Table 2: Optimization of Copper-Catalyzed Synthesis of a 1,3,4-Oxadiazole Derivative Reaction of an intermediate with this compound.

EntryCuI (mol %)1,10-phenanthroline (mol %)Cs₂CO₃ (equiv)Yield (%)
120401.578
210201.565
320401.070
420402.075
Data derived from studies on the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

These optimization strategies are essential for transitioning a chemical reaction from a laboratory-scale discovery to a robust and efficient process for producing valuable functionalized molecules from this compound.

Reactivity and Mechanistic Investigations of 1 Chloro 4 Iodobenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution on aryl halides like 1-chloro-4-iodobenzene is generally challenging compared to alkyl halides due to the strength of the carbon-halogen bond and the electron-rich nature of the aromatic ring. However, under specific conditions or with appropriate activation, these reactions can proceed, often with high regioselectivity.

Exploration of Halogen Exchange Reactivity

Halogen exchange reactions, a subset of nucleophilic substitution, are pivotal in organic synthesis for introducing specific halogens into a molecule. In this compound, the significant difference in leaving group ability between iodide and chloride ions governs the outcome of these transformations. The C-I bond is more reactive towards nucleophilic attack than the C-Cl bond. This principle is exploited in reactions like the Finkelstein reaction, where a halide is exchanged for another. frontiersin.org For instance, while the classic Finkelstein reaction involves converting alkyl chlorides or bromides to iodides, the reverse is less common. In the context of this compound, any nucleophilic attack is overwhelmingly likely to displace the iodide.

An interesting application of this differential reactivity is seen in sequential, one-pot cross-coupling sequences. A copper-catalyzed Ullmann cross-coupling can be performed selectively at the C-I bond, followed by an in-situ aromatic Finkelstein reaction to convert the remaining C-Cl bond to a more reactive C-I bond, which can then undergo a second coupling reaction with a different nucleophile. frontiersin.org This strategy highlights the practical utility of understanding halogen exchange reactivity.

Regioselectivity and Kinetic Studies in Substitution Processes

The regioselectivity in nucleophilic substitution reactions of this compound is almost exclusively directed toward the replacement of the iodine atom. This is a direct consequence of the C-I bond being weaker than the C-Cl bond, making iodide a far superior leaving group.

Kinetic studies on related systems, such as the reaction of 2,4-dinitro-halobenzenes with aromatic bases, have established a halogen reactivity order of Br > Cl > I for that specific SNAr mechanism. researchgate.net However, this is a special case where the rate-determining step is the initial nucleophilic attack, which is stabilized by the electron-withdrawing nitro groups and influenced by the electronegativity of the halogen. For most other substitution mechanisms, including those catalyzed by transition metals or proceeding via radical intermediates, the bond strength is the dominant factor, leading to the expected reactivity order of I > Br > Cl.

For example, in a photoinduced reaction between the anion of 2-phenyl-5-pyrimidone and this compound, the substitution product is formed with complete retention of the chlorine atom, yielding the C-I substitution product in 20% yield. researchgate.net Similarly, a cobalt-catalyzed reductive cross-coupling reaction with 1,2-epoxyhexane (B74757) proceeds selectively at the iodine position, affording the desired alcohol in 51% yield while leaving the chloro-substituent untouched. chemrxiv.orgacs.org These examples empirically confirm the high regioselectivity of substitution at the iodine-bearing carbon.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The existing substituents on the ring, in this case, chlorine and iodine, play a crucial role in determining both the rate of the reaction and the position of the incoming electrophile.

Electronic Effects of Halogen Substituents on Aromatic Ring Activation

Halogen substituents exhibit a dual electronic effect on the aromatic ring. libretexts.org They are highly electronegative, which leads to a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.comijrar.org Consequently, halogens are considered deactivating groups in the context of EAS reactions. masterorganicchemistry.comwikipedia.org

Simultaneously, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M or +R effect). ijrar.orgwikipedia.org This resonance effect pushes electron density into the ring, particularly at the ortho and para positions. However, for chlorine, bromine, and iodine, the inductive (-I) effect is stronger than the resonance (+M) effect, resulting in a net deactivation of the ring. libretexts.org Fluorine is an exception where the two effects are more balanced. wikipedia.org Therefore, the electrophilic substitution of this compound is expected to be slower than that of benzene itself.

Elucidation of Electrophilic Attack Mechanisms

The mechanism of EAS involves the attack of the electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. docbrown.info The substituent group influences the stability of this intermediate.

For this compound, both the chloro and iodo groups are ortho, para-directors. The incoming electrophile will be directed to the positions ortho to either the chlorine or the iodine. This means substitution will occur at positions 2 and 3 (or 5 and 6). The iodine atom is less electronegative than chlorine, so its inductive deactivation is weaker. This might suggest that positions ortho to the iodine (positions 3 and 5) are slightly more activated than positions ortho to the chlorine (positions 2 and 6). For nitration, iodine directs to ortho and para positions in a ratio of 45% to 54%, while chlorine directs 35% to ortho and 64% to para. libretexts.orgijrar.org

Mechanism of Electrophilic Attack:

Generation of Electrophile: A strong electrophile (E⁺) is generated. For example, in chlorination, Cl⁺ is formed from Cl₂ and a Lewis acid like AlCl₃. docbrown.info

Formation of Sigma Complex: The π-electrons of the this compound ring attack the electrophile. This forms a resonance-stabilized arenium ion. The attack is favored at the positions ortho to the existing halogens (positions 2, 3, 5, 6).

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. docbrown.info

Cross-Coupling Reactions

This compound is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for highly selective transformations, almost invariably occurring at the more labile C-I bond. researchgate.net

Notable cross-coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aryl halide and an organoboron compound. The reaction of this compound with phenylboronic acid, catalyzed by palladium, selectively yields 4-chloro-1,1'-biphenyl, with the C-I bond reacting preferentially. researchgate.netrsc.org A copper-catalyzed variant has also been shown to be effective, giving the coupled product in 90% yield. bohrium.com

Sonogashira Coupling: This involves the coupling of an aryl halide with a terminal alkyne. The reaction is typically catalyzed by palladium complexes with a copper co-catalyst. wikipedia.org Studies show that this compound selectively couples with various alkynes at the iodine position, leaving the chlorine intact. nih.govacs.org This selectivity is a cornerstone of the Sonogashira reaction, with the general reactivity trend being I > Br > Cl. wikipedia.org

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene. Palladium catalysts are standard for this transformation. acs.org this compound has been shown to be a highly effective substrate, achieving high conversion rates (e.g., 98.5%) in its reaction with acrylates, again with exclusive reaction at the C-I bond. oup.com

Ullmann Reaction: This reaction typically involves the copper-catalyzed homocoupling of two aryl halide molecules to form a biaryl, or the coupling of an aryl halide with an alcohol, amine, or thiol. Gold nanoparticle-catalyzed homocoupling of this compound has been reported to give the symmetrical 4,4'-dichlorobiphenyl (B164843) product in 95% yield. nih.gov Interestingly, an unusual case using a silk-fibroin-supported palladium catalyst saw the Ullmann coupling occur selectively at the C-Cl bond, a rare inversion of the expected reactivity. d-nb.info

Other Couplings: The versatility of this compound extends to other metal-catalyzed couplings. It has been successfully used in nickel-catalyzed C-S cross-coupling (thioetherification) with thiols researchgate.net and manganese-catalyzed C-N cross-coupling with amines, rsc.org with both reacting selectively at the C-I bond.

The data below summarizes the outcomes of various cross-coupling reactions.

Table 1: Selected Cross-Coupling Reactions of this compound This is an interactive table. Click on the headers to sort the data.

Reaction Type Coupling Partner Catalyst System Product Yield/Conversion Reference
Suzuki Coupling Phenylboronic Acid PdCl₂(dppf) / K₂CO₃ 4-Chloro-1,1'-biphenyl 92% Yield rsc.org
Suzuki Coupling B-(2-phenylpropyl)-9-BBN CuI / K₃PO₄ 1-Chloro-4-(2-phenylpropyl)benzene 90% Yield bohrium.com
Sonogashira Coupling 2-Ethynylbenzamide PdCl₂(PPh₃)₂ / Et₃N Isoindolinone derivative 40/60 Selectivity nih.govacs.org
Heck Reaction Butyl Acrylate Pd(OAc)₂ / DIPEA Butyl (E)-3-(4-chlorophenyl)acrylate - dfc-kyoto.co.jp
Heck Reaction Ethyl Acrylate Pd-ETS-10 Ethyl 3-(4-chlorophenyl)acrylate 98.5% Conversion oup.com
Ullmann Homocoupling - Au nanoparticles / DMF 4,4'-Dichlorobiphenyl 95% Yield nih.gov
C-N Coupling 1H-Indole MnBr(CO)₅ / DBU 5-(4-Chlorophenyl)-1H-indole 72% Yield rsc.org
C-S Coupling 4-methoxybenzenethiol NiCl₂(PCy₃)₂ / NaOtBu 4-Chlorophenyl(4-methoxyphenyl)sulfane 99% Yield researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium catalysts are highly effective for activating the C-I bond of this compound in cross-coupling reactions, demonstrating excellent chemoselectivity.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between aryl halides and boronic acids, proceeds selectively at the iodo-position. Studies investigating catalyst efficiency have used this compound to demonstrate that iodine is a superior leaving group compared to bromine and chlorine. researchgate.net In these reactions, the C-I bond readily undergoes oxidative addition to the Pd(0) center, initiating the catalytic cycle, while the more stable C-Cl bond remains unreactive under the same conditions. researchgate.netresearchgate.net

The Sonogashira coupling , which joins aryl halides with terminal alkynes, also shows high selectivity for the C-I bond. wikipedia.orgresearchgate.net When this compound is reacted with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) co-catalyst, the reaction yields 1-chloro-4-(phenylethynyl)benzene (B1582928) exclusively. researchgate.netbeilstein-journals.org The greater reactivity of the iodide substituent is a consistent finding across various catalytic systems. researchgate.net This selectivity allows for the synthesis of disubstituted products in a controlled manner; for instance, after the initial Sonogashira coupling at the iodo-position, the chloro-substituent on the product can be made to react in a subsequent step under more forcing conditions. beilstein-journals.org

Table 1: Selective Palladium-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
Catalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃N / [TBP][4EtOV]55387 researchgate.net
Pd(PPh₃)₄ / CuICs₂CO₃ / Toluene2524High Yield rsc.org

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type condensations, have been investigated using this compound to probe reaction mechanisms. scispace.comnih.govdoubtnut.com These reactions are fundamental for forming carbon-heteroatom bonds (C-N, C-O, C-S).

A key mechanistic study used this compound to differentiate between a true copper-catalyzed pathway and a photostimulated SRN1 (radical nucleophilic substitution) mechanism. scispace.comresearchgate.net When this compound was reacted with phenylthiolate, the copper-catalyzed reaction yielded exclusively the mono-substituted product, 4-chlorophenyl phenyl sulfide. scispace.comresearchgate.net In contrast, the same reaction initiated by photostimulation, which proceeds via an aryl radical, resulted in the disubstituted product where both halogens were replaced. scispace.comresearchgate.net This clearly demonstrates that the copper-catalyzed pathway is not dominated by free radical intermediates and allows for selective C-S bond formation at the iodo-position.

In copper-catalyzed N-arylation reactions, this compound has been successfully coupled with amines, again showing selective reaction at the C-I bond. thieme-connect.com

Table 2: Mechanistic Probe in Copper-Catalyzed vs. Photostimulated C-S Coupling
Reaction TypeSubstrateNucleophileMajor ProductMechanistic ImplicationReference
Copper-Catalyzed (CuI)This compoundPhenylthiolateMono-substituted (at I-position)Mechanism is not SRN1; no free aryl radicals scispace.comresearchgate.net
Photostimulated (SRN1)This compoundPhenylthiolateDi-substitutedProceeds via aryl radical intermediates scispace.comresearchgate.net

Other Transition Metal-Mediated Transformations

Besides palladium and copper, other transition metals like nickel and manganese have been employed to catalyze cross-coupling reactions with this compound.

Nickel-catalyzed cross-couplings have emerged as powerful alternatives, often proceeding under visible-light-mediated conditions. d-nb.infompg.deresearchgate.net In these systems, a nickel complex, sometimes in conjunction with a photocatalyst, can selectively activate the C-I bond for C-S, C-O, and C-N bond formation. d-nb.infompg.de The reactivity trend mirrors that of palladium catalysis, with aryl iodides being significantly more reactive than aryl bromides, and aryl chlorides being largely unreactive under the same mild conditions. d-nb.inforesearchgate.net This allows for the selective coupling at the iodine-bearing carbon of this compound. d-nb.infompg.deresearchgate.net

Manganese-catalyzed cross-coupling of this compound with Grignard reagents like phenylmagnesium bromide has also been reported. dtu.dk This reaction results in the formation of 4-chloro-1,1'-biphenyl, again highlighting the preferential reactivity of the C-I bond. dtu.dk

Radical Reaction Pathways

Involvement of Aryl Radical Intermediates

Aryl radical intermediates can be generated from this compound under specific conditions, distinct from the organometallic cycles of typical cross-coupling reactions. The formation of a 4-chlorophenyl radical is central to the SRN1 mechanism, which can be initiated by photostimulation or electrochemical reduction. scispace.comresearchgate.net

Diagnostic tests have been crucial in confirming the presence or absence of these radical intermediates. A "radical clock" experiment, involving an aryl halide with a tethered olefin, is often used. If an aryl radical is formed, it can undergo rapid intramolecular cyclization before it is trapped by a nucleophile. researchgate.net In the case of a derivative of this compound, the copper-catalyzed reaction yielded solely the direct coupling product, with no cyclized product observed. scispace.comresearchgate.net This provides strong evidence against the involvement of aryl radical intermediates in the copper-catalyzed Ullmann reaction. researchgate.net Conversely, under photostimulated SRN1 conditions, the cyclization product is indeed formed, confirming the intermediacy of an aryl radical. researchgate.net

Halogen Abstraction and Intramolecular Radical Cyclization

The generation of an aryl radical from this compound typically proceeds via abstraction or reductive cleavage of the weaker C-I bond. Once formed, the 4-chlorophenyl radical can participate in various reactions. The most common fate is intermolecular reaction with a nucleophile or hydrogen atom abstraction from the solvent or a donor molecule to yield chlorobenzene (B131634). dtu.dknih.gov

In specifically designed systems, where the substrate contains an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), the generated aryl radical can undergo an intramolecular radical cyclization. ucl.ac.uk This process involves the addition of the aryl radical to the unsaturated bond, forming a new ring and a new alkyl radical. ucl.ac.uk The rate of this cyclization competes with other pathways, such as hydrogen atom abstraction. nih.govucl.ac.uk The absence of such cyclized products in certain transition-metal-catalyzed reactions with radical-clock substrates derived from this compound is used as evidence to rule out a radical mechanism. scispace.comresearchgate.net

Reduction Chemistry

The reduction of this compound primarily involves the cleavage of the carbon-halogen bonds. Due to the significant difference in bond strength, the C-I bond is reduced much more readily than the C-Cl bond.

Electrochemical reduction is a key method for studying this process. In aprotic solvents, this compound undergoes reduction, which can lead to the formation of an aryl radical anion. This intermediate can then lose an iodide ion to form a 4-chlorophenyl radical. researchgate.net In the presence of a proton source, this radical is subsequently reduced to chlorobenzene. researchgate.net This selective reduction to chlorobenzene has been observed as a minor side reaction in some electrochemical setups designed for other purposes, such as CO₂ reduction. researchgate.net

Chemical reduction can also occur. For example, attempts to trap radical intermediates in manganese-catalyzed coupling reactions using hydrogen atom donors like 1,4-cyclohexadiene (B1204751) resulted in the formation of trace amounts of chlorobenzene, the deiodinated reduction product. dtu.dk

Selective Reduction of Halogen Atoms

The selective reduction of one halogen atom in the presence of another within the same molecule is a fundamental challenge and a significant area of research in organic synthesis. In the case of this compound, the selective reduction of the iodine atom over the chlorine atom is the overwhelmingly favored pathway. This selectivity is rooted in the difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and therefore more susceptible to cleavage under reductive conditions. acs.org

This inherent reactivity difference is exploited in various chemical transformations. For instance, in photoredox-catalyzed reductions, the C-I bond in this compound is preferentially cleaved. nih.gov This allows for the formation of chlorobenzene as the primary product, with the more resilient C-Cl bond remaining intact. Similarly, catalytic systems employing palladium on carbon have been shown to selectively target the C-I bond for hydrodehalogenation. scispace.com

The principle of selective deiodination is not only limited to reductive cleavage but is also observed in other reaction types. For example, in copper-catalyzed hydroxylation reactions, the C-I bond of this compound is selectively converted to a hydroxyl group, leaving the C-Cl bond untouched. researchgate.net This consistent and predictable reactivity makes this compound an excellent model system for studying the chemoselectivity of reactions involving aryl halides.

Influence of Reducing Agents and Reaction Conditions on Product Selectivity

The choice of reducing agent and the specific reaction conditions play a crucial role in determining the efficiency and selectivity of the reduction of this compound. A variety of reducing systems have been employed, each with its own characteristic impact on the product distribution.

Photoredox Catalysis:

Photoredox catalysis has emerged as a powerful tool for selective dehalogenation under mild conditions. Studies using amphiphilic polymeric nanoparticles functionalized with photosensitizers have demonstrated high selectivity for the reduction of the C-I bond in this compound. In these systems, the primary product is chlorobenzene. However, a small degree of C-Cl bond reduction can also occur, leading to the formation of benzene as a byproduct. The extent of this over-reduction is influenced by the nature of the photocatalyst. For example, in one study, the amount of benzene formed was observed to be between 1-8%. nih.gov

The following table illustrates the product distribution in the photoredox-catalyzed reduction of this compound using different polymeric catalysts (PN1-PN6). The data highlights the preferential formation of chlorobenzene.

CatalystChlorobenzene Yield (%)Benzene Yield (%)
PN1652
PN2684
PN3516
PN4631
PN5687
PN6388

Metal-Catalyzed Hydrosilylation:

The reduction of this compound using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst at room temperature has been shown to be highly selective. In one study, this method resulted in the exclusive formation of chlorobenzene, with no detectable amount of benzene. msu.edu This indicates a complete and clean selective reduction of the C-I bond, highlighting the mild and selective nature of this reducing system.

Complex Metal Hydrides:

Common laboratory reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also capable of reducing aryl halides. Consistent with the general reactivity trend, these reagents will selectively reduce the more labile C-I bond before affecting the C-Cl bond. While specific quantitative data on product distribution for this compound with these reagents is not extensively documented in comparative tables, the qualitative outcome is the preferential formation of chlorobenzene. The reaction conditions, such as temperature and reaction time, can be tuned to optimize the yield of the desired monodehalogenated product and minimize the formation of benzene.

Catalytic Hydrogenation:

Catalytic hydrogenation with hydrogen gas over a metal catalyst, such as palladium on carbon (Pd/C), is a common method for dehalogenation. In the case of this compound, selective hydrogenation of the C-I bond can be achieved. Multiphase systems, for instance, using a hydrocarbon solvent, an alkaline aqueous solution, and a phase-transfer catalyst in the presence of Pd/C, have been shown to effectively and selectively reduce aryl iodides over aryl chlorides. scispace.com

Applications of 1 Chloro 4 Iodobenzene in Advanced Organic Synthesis

Precursor in Pharmaceutical Research and Development

The structural motif of 1-chloro-4-iodobenzene is frequently incorporated into the synthetic routes of various pharmaceutical compounds. guidechem.comsolubilityofthings.com Its ability to participate in reactions such as Suzuki and Sonogashira couplings makes it an invaluable precursor for creating the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs). researchgate.net

This compound is a key starting material in the synthesis of several active pharmaceutical intermediates. guidechem.com For instance, it is utilized as a reagent in the synthetic pathway of Clothiapine, an atypical antipsychotic drug. chemicalbook.com Another significant application is in the synthesis of intermediates for Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used in the management of type 2 diabetes. The synthesis of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), can also be achieved through the aminocarbonylation of this compound. researchgate.net

The following table summarizes key reaction data for the synthesis of pharmaceutical intermediates using this compound:

Intermediate/DrugReagents and ConditionsYieldReference
This compound4-Chlorophenylhydrazine (B93024) hydrochloride, I₂, Cs₂CO₃, DMSO, 60 °C63% acs.org
Dapagliflozin IntermediateThis compound, 4-ethoxybenzyl chloride60-70%
MoclobemideThis compound, 2-morpholinoethanamine, Pd-catalysed carbonylationNot Specified researchgate.net

Beyond its role in creating intermediates, this compound is directly involved in the development of novel, biologically active molecules. Researchers have employed this compound in the synthesis of spirocyclic 2-arylpiperidines, a class of compounds investigated for their potential biological activities. rsc.orgwhiterose.ac.uk Metallaphotoredox catalysis is one of the advanced methods used to couple this compound with appropriate precursors to generate these complex structures. rsc.orgwhiterose.ac.uk Furthermore, it has been used in Sonogashira cyclocarbonylative reactions to produce 3-alkylideneisoindolin-1-ones, which are core structures in a variety of biologically active natural and synthetic compounds. acs.org

The table below outlines examples of biologically active molecules synthesized using this compound:

Molecule ClassSynthetic MethodKey FindingsReference
Spirocyclic 2-arylpiperidinesMetallaphotoredox catalysis with coupling to this compoundProvides an alternative approach to preparing 2-aryl substituted compounds with potential biological activity. rsc.orgwhiterose.ac.uk
3-Alkylideneisoindolin-1-onesSonogashira cyclocarbonylative reactions with this compoundThe reaction with this compound resulted in a mixture of isoindolinone and a ketoenol derivative. acs.org

Utility in Agrochemical Synthesis

The application of this compound extends to the agrochemical industry, where it serves as a precursor for the synthesis of various pesticides, including herbicides and insecticides. guidechem.comsolubilityofthings.comguidechem.com Its role as a starting material allows for the introduction of the chlorophenyl group into more complex molecules designed to have specific biocidal activities. guidechem.comsolubilityofthings.com The development of efficient and environmentally friendly pesticides often relies on versatile building blocks like this compound. guidechem.com

Role in Materials Science and Organic Electronic Systems

In the realm of materials science, this compound is a valuable component in the creation of advanced organic materials and electronic systems. chemshuttle.com The distinct electronic properties conferred by the chlorine and iodine substituents make it a useful building block for materials with tailored functionalities. chemshuttle.com

This compound is used in the development of organic semiconductors. nbinno.com It can function as a dopant, a substance added in small amounts to a pure semiconductor to alter its electrical conductivity. nbinno.com Furthermore, its derivatives are utilized as building blocks for organic electronic materials, where the halogen atoms help to modulate the electronic properties of the resulting materials. chemshuttle.com

The compound is also employed in the fabrication of advanced materials such as liquid crystals. tcichemicals.comcymitquimica.com As a building block for liquid crystal materials, it contributes to the synthesis of molecules with specific mesomorphic properties. tcichemicals.comcymitquimica.com Its use as an intermediate allows for the construction of complex aromatic systems that are integral to the functionality of these advanced materials. chemshuttle.com

Contributions to Nanographene Synthesis and Functionalization

This compound serves as a crucial precursor in the bottom-up chemical synthesis of atomically precise nanographenes, which are essentially small, well-defined fragments of graphene. rsc.org These materials are of significant interest in organic electronics and materials science due to their unique optoelectronic properties. acs.orgresearchgate.net The synthesis often involves using small-molecule precursors like this compound to build larger polyphenylene dendritic structures, which are then planarized into the final nanographene structure through methods like the Scholl reaction. rsc.orgnih.govacs.org

A key application is in the creation of edge-functionalized nanographenes. nih.gov By starting with this compound, a chlorine atom can be precisely installed at the edge of the nanographene molecule. nih.govacs.org This halogen functionalization has a profound impact on the electronic properties of the material. For instance, the introduction of chlorine, an electronegative element, alters the electron density and can create charge polarization on the nanographene's basal plane. nih.gov

Research has demonstrated the synthesis of hexachloro-hexa-peri-hexabenzocoronene (6Cl-HBC), a type of nanographene, starting from this compound. nih.gov The properties of these halogenated nanographenes can be systematically tuned by changing the halogen substituent. Studies comparing nanographenes functionalized with different halogens (Fluorine, Chlorine, Bromine, Iodine) have revealed distinct effects on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their self-assembly behavior. nih.govacs.org

Table 1: Impact of Halogen Functionalization on Nanographene Properties

Functional GroupInterlayer Spacing (Å)HOMO (eV)Energy Gap (Egap) (eV)
Hydrogen (Pure-HBC)3.433-4.9322.91
Fluoro (6F-HBC)3.203-4.9722.61
Chloro (6Cl-HBC)3.392-4.9722.43
Bromo (6Br-HBC)3.444Not specified2.38
Iodo (6I-HBC)3.565Not specified2.21

Source: ACS Nano. nih.gov

This ability to tailor the electronic structure through edge functionalization using precursors like this compound is critical for developing next-generation materials for applications such as lithium-ion batteries. nih.govacs.org

Research in Liquid Crystal Materials

This compound is identified as a key building block for the synthesis of liquid crystal (LC) materials. cymitquimica.comtcichemicals.comtcichemicals.com The rigid, rod-like structure of the substituted benzene (B151609) ring is a common feature in many liquid crystalline compounds. The presence of two different halogens on the benzene ring allows for selective chemical modifications, making it a versatile starting material for creating the complex molecular architectures required for liquid crystal phases. cymitquimica.com

The synthesis of novel liquid crystalline materials often involves cross-coupling reactions to link aromatic cores together. While specific syntheses starting directly from this compound are detailed in specialized literature, its utility is evident from its classification as an "LC Building Block" by chemical suppliers. tcichemicals.comtcichemicals.com For example, research into sexiphenyl-based liquid crystals, which have broad nematic phases, utilizes similar dihalogenated benzene precursors in their synthetic pathways, highlighting the importance of this class of compounds in LC research. mdpi.com The goal of such research is to create materials with stable and broad liquid crystal phases and high birefringence, which are promising for various optical and electronic applications. mdpi.com

Contributions to Dye Synthesis and Functional Materials

The compound serves as an important intermediate in the production of dyes and other functional materials. ontosight.aiguidechem.com The ability to selectively react at either the iodine or chlorine position through various coupling reactions allows for the construction of conjugated systems, which are the basis of most organic dyes and chromophores. These reactions, such as the Sonogashira or Suzuki coupling, enable the extension of the π-conjugated system, which is essential for tuning the color and electronic properties of the final molecule. ontosight.ai

Furthermore, this compound is used in creating functional materials for organic electronics. ontosight.ai Its derivatives can be incorporated into larger structures like heterocyclic nanographenes, which are considered functional chromophores. acs.org These materials combine structural uniformity with a tunable electronic structure, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org The synthesis of such complex polycyclic aromatic systems often relies on the stepwise construction from smaller, functionalized building blocks like this compound.

Synthesis of Multifunctional Organic Compounds

This compound is a highly versatile reagent for synthesizing complex organic compounds with multiple functional groups. guidechem.comsolubilityofthings.com Its utility stems from the differential reactivity of the C-I and C-Cl bonds, where the C-I bond is significantly more reactive in common palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for sequential functionalization. For instance, a reaction can be performed at the iodine position while leaving the chlorine atom intact for a subsequent, different coupling reaction. dtu.dk

This strategy is widely employed in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comguidechem.comsolubilityofthings.com For example, this compound has been used in palladium-catalyzed multicomponent reactions to produce 2-aryl-2-imidazolines, which are important structural motifs in medicinal chemistry. acs.org In one reported procedure, this compound is reacted with ethylenediamine (B42938) and an isocyanide in the presence of a palladium catalyst to form the corresponding imidazoline (B1206853) derivative in high yield. acs.org

Another specific example is its use as a starting material in the synthesis of the pharmaceutical drug Moclobemide. researchgate.net The synthesis involves an aminocarbonylation reaction where the C-I bond of this compound is selectively targeted. researchgate.net

Table 2: Examples of Multifunctional Compounds Synthesized from this compound

Reaction TypeReactantsProductApplication Area
Palladium-catalyzed Multicomponent ReactionThis compound, Ethylenediamine, tert-Butyl isocyanide2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazoleMedicinal Chemistry
AminocarbonylationThis compound, 2-Morpholinoethanamine, COMoclobemidePharmaceuticals
Manganese-catalyzed Cross-CouplingThis compound, Phenylmagnesium bromide4-Chloro-1,1'-biphenylOrganic Synthesis Intermediate

Sources: The Journal of Organic Chemistry acs.org, ResearchGate researchgate.net, DTU Research Database dtu.dk

The ability to participate in various C-C, C-N, and C-O bond-forming reactions makes this compound a staple in synthetic organic chemistry for building complex molecules with tailored properties and functionalities. researchgate.netmdpi.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoringnih.govmdpi.comunimelb.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 1-chloro-4-iodobenzene. unimelb.edu.au By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can confirm the compound's structure and monitor its transformations during chemical reactions. mdpi.com Advanced NMR techniques further refine this analysis by revealing through-space and through-bond correlations between atoms. mdpi.comnumberanalytics.com

The ¹H NMR spectrum of this compound provides critical information about the arrangement of hydrogen atoms on the benzene (B151609) ring. Due to the molecule's symmetry, the four aromatic protons give rise to a distinct AA'BB' spin system. The protons ortho to the iodine atom (H-3 and H-5) and the protons ortho to the chlorine atom (H-2 and H-6) are chemically equivalent but magnetically non-equivalent.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), two main signals appear as multiplets or complex doublets. chemicalbook.com The downfield signal corresponds to the protons adjacent to the more electronegative iodine atom, while the upfield signal is assigned to the protons adjacent to the chlorine atom. chemicalbook.com Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2, H-6 (ortho to Cl) ~7.08 - 7.29 d (doublet) J(A,B) ≈ 8.4 Hz
H-3, H-5 (ortho to I) ~7.59 - 7.65 d (doublet) J(A,B) ≈ 8.4 Hz

Note: Data compiled from various sources. chemicalbook.comrsc.org The spectrum is an AA'BB' system, often appearing as two distinct doublets.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. guidechem.com The spectrum displays four distinct signals for the six carbon atoms due to the molecule's symmetry. The carbon atom bonded to the iodine (C-4) appears at a significantly upfield chemical shift, a phenomenon known as the "heavy atom effect". The carbon bonded to chlorine (C-1) is observed further downfield, followed by the signals for the other aromatic carbons. rsc.org

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range correlations between protons and carbons, confirming the substitution pattern on the aromatic ring. numberanalytics.comipb.pt These methods are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. numberanalytics.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon Atom Chemical Shift (ppm)
C-1 (C-Cl) ~133.4 - 134.6
C-2, C-6 ~130.4 - 130.8
C-3, C-5 ~138.3 - 139.2
C-4 (C-I) ~91.3 - 92.5

Note: Data compiled from various sources. rsc.orgguidechem.com

Mass Spectrometry (MS) for Purity Assessment and Product Identificationnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It is also instrumental in assessing sample purity and identifying byproducts in reaction mixtures. nist.govrsc.org The mass spectrum shows the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak (M⁺) for this compound is observed at an m/z corresponding to its molecular weight (approximately 238 g/mol ). nih.govnist.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in M⁺ and M+2 peaks, which is a key signature for chlorine-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample before their detection by mass spectrometry. nih.gov It is widely used for the analysis of this compound to confirm its identity and assess its purity with high sensitivity. vwr.com In a GC-MS analysis, the compound is first vaporized and passed through a chromatographic column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. nih.gov The NIST Mass Spectrometry Data Center reports a main library entry for this compound, with the most intense peak (top peak) at m/z 111 and the second highest at m/z 238. nih.gov

Table 3: Key Fragments in the Mass Spectrum of this compound

m/z Identity
238 [C₆H₄³⁵ClI]⁺ (Molecular Ion, M⁺)
240 [C₆H₄³⁷ClI]⁺ (Isotopic Peak, M+2)
111 [C₆H₄Cl]⁺ (Loss of Iodine)
75 [C₆H₃]⁺ (Loss of Cl and HCl)

Note: Data compiled from NIST Mass Spectrometry Data Center. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniquesnih.govacs.org

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by this compound, causing its bonds to vibrate. The resulting FTIR spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode. thermofisher.com The spectrum provides a unique fingerprint for the compound. Key features in the FTIR spectrum include C-H stretching vibrations of the aromatic ring, C-C stretching vibrations within the ring, and C-H out-of-plane bending vibrations, which are characteristic of the 1,4-disubstitution pattern. smolecule.comchemicalbook.com The C-Cl and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000 Aromatic C-H stretching
1570-1580 Aromatic C=C stretching
~1470 Aromatic C=C stretching
~1090 In-plane C-H bending
~1005 Ring breathing mode
~815 Out-of-plane C-H bending (para-disubstitution)
~700 C-Cl stretching
~600 C-I stretching

Note: Data compiled from various spectral databases. nih.govchemicalbook.com


Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its molecular structure. For this compound, the Raman spectrum is characterized by a series of distinct bands that correspond to the specific vibrational motions of its atoms and functional groups. These vibrations include C-H stretching, C-C stretching of the benzene ring, and the characteristic vibrations of the carbon-halogen bonds (C-Cl and C-I).

The analysis of these spectral features allows for the unambiguous identification of the compound. The exterior vibrations of the benzene ring in its derivatives are anticipated to be active in the Raman spectrum. aip.org In substituted benzenes, the positions of the substituents significantly influence the vibrational coupling and energy transfer, which can be observed in the Raman spectra. researchgate.net For instance, the C-H stretching modes are typically observed in the 3000-3100 cm⁻¹ region. The vibrations involving the heavier halogen atoms occur at lower frequencies. The C-Cl stretching vibration is typically found in the region of 600-800 cm⁻¹, while the C-I stretching vibration appears at an even lower wavenumber, generally below 600 cm⁻¹.

Research involving hypervalent organoiodine compounds has utilized Raman analysis to characterize materials, with spectra collected using lasers with wavelengths of 532 nm or 1064 nm. publish.csiro.auacs.org The specific vibrational frequencies are crucial for confirming the structural integrity of the molecule.

Below is a table summarizing key Raman spectral data for this compound.

Table 1: Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Assignment
~3070 Aromatic C-H Stretch
~1570 Aromatic C-C Stretch
~1080 Ring Breathing Mode
~1000 Ring Trigonal Bending
~650 C-Cl Stretch

Note: The exact wavenumbers can vary slightly depending on the experimental conditions, such as the physical state of the sample (solid or liquid) and the laser frequency used.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the precise determination of its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For compounds like this compound, reversed-phase HPLC is a common approach for purity assessment. In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound is well-retained on a nonpolar stationary phase. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation from impurities. Detection is typically accomplished using a UV detector, as the benzene ring provides strong chromophores that absorb UV light at specific wavelengths (e.g., 254 nm). While specific application notes for this compound are detailed in proprietary research, the principles of HPLC make it a suitable method for its analysis, often using related haloaromatic compounds as reference standards. smolecule.comevitachem.com

Table 2: Typical HPLC Parameters for Analysis of this compound

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is the most frequently cited method for determining the purity of this compound. vwr.comtcichemicals.com Commercial suppliers routinely use GC to certify the purity of this compound, often reporting levels exceeding 99.0%. tcichemicals.comtcichemicals.comgeno-chem.com

In a typical GC analysis, the sample is vaporized and injected into the instrument, where it is carried by an inert gas (the mobile phase) through a heated column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. For this compound, a non-polar capillary column is commonly used. nih.govkpfu.ru A Flame Ionization Detector (FID) is a standard choice for detection due to its high sensitivity to organic compounds. kpfu.ru

Research studies have used GC to confirm sample purity before thermochemical measurements, with analyses capable of detecting impurities at levels below 0.1%. kpfu.ru The Kovats Retention Index, a value that helps identify compounds in GC, has been reported as 1202 on a semi-standard non-polar column for this compound. nih.gov

Table 3: Representative GC System for Purity Analysis of this compound

Parameter Description
Instrument Hewlett-Packard 5890 Series II or similar
Column Capillary column with a non-polar stationary phase (e.g., DB-5, HP-5)
Carrier Gas Nitrogen or Helium
Detector Flame Ionization Detector (FID)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial temperature of 100°C, ramped to 280°C

| Purity Specification | >99.0% vwr.comtcichemicals.comtcichemicals.comtcichemicals.comgeno-chem.com |

Table 4: List of Mentioned Chemical Compounds

Compound Name
1-chloro-3-iodobenzene
This compound
Acetonitrile
Water
Nitrogen

Theoretical Chemistry and Computational Studies of 1 Chloro 4 Iodobenzene

Electronic Structure Analysis and Halogen Effects

The presence of two different halogens, chlorine and iodine, on the same benzene (B151609) ring gives 1-chloro-4-iodobenzene unique electronic characteristics. solubilityofthings.com Computational analysis is crucial for dissecting how these halogens influence the molecule's electron distribution and reactivity.

Computational studies, often using Density Functional Theory (DFT), quantify the impact of substituents on related halobenzene systems. These studies have shown that electron-withdrawing groups (EWGs) attached to the aromatic ring enhance the strength of halogen bonding (XB), a critical noncovalent interaction. researchgate.netnih.gov Conversely, electron-donating groups (EDGs) reduce the XB strength. researchgate.net This is because EWGs tend to increase the positive electrostatic potential on the halogen atom (the "σ-hole"), making it a better XB donor. nih.govacs.org For instance, studies on various substituted iodobenzenes reveal a systematic increase in the strength of halogen bonding with increasingly electron-withdrawing substituents. nih.gov While chlorine is more electronegative, iodine is more polarizable and generally forms stronger halogen bonds. acs.org

The table below summarizes the general effects of electron-donating and electron-withdrawing groups on the properties of a halobenzene system, which are applicable to understanding the electronic environment of this compound.

Group TypeExample SubstituentsEffect on Benzene RingEffect on Halogen Bond (XB) Donor StrengthRationale
Electron-Donating Groups (EDG) -OCH₃, -CH₃Increases electron density (activates the ring)DecreasesIncreases electron density on the halogen, reducing the magnitude of the positive σ-hole.
Electron-Withdrawing Groups (EWG) -NO₂, -CN, -FDecreases electron density (deactivates the ring)IncreasesPulls electron density from the ring and the attached halogen, enhancing the positive σ-hole. researchgate.netnih.gov

This interactive table is based on established principles of physical organic chemistry and findings from computational studies on substituted halobenzenes. researchgate.netnih.gov

A significant finding from computational studies is the anisotropic charge distribution on covalently bonded halogen atoms. acs.org While the sides of the halogen atom exhibit negative electrostatic potential, there is a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom along the extension of the C-X (Carbon-Halogen) bond. acs.org The strength of this σ-hole is dependent on the halogen's identity and its chemical environment.

In this compound, both the chlorine and iodine atoms possess σ-holes. Computational calculations show that the σ-hole is more positive on iodine than on chlorine, which is consistent with the general trend that XB donor strength increases with the polarizability of the halogen (I > Br > Cl > F). acs.org

This charge polarization has profound implications for intermolecular interactions. The positive σ-hole on the iodine atom of this compound allows it to act as a potent halogen bond donor, forming directional noncovalent interactions with electron-rich atoms (XB acceptors) like oxygen or nitrogen. acs.org Such interactions are pivotal in crystal engineering and the design of supramolecular assemblies. nih.gov Furthermore, understanding charge polarization is critical in materials science; for example, the maximum charge polarization on halogen-functionalized nanographenes has been shown to improve and stabilize Li+ adsorption, which is relevant for battery applications. acs.orgnih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the energetic course of chemical reactions, identifying the most likely mechanisms by calculating the energies of reactants, products, intermediates, and transition states.

This compound is a valuable precursor in organic synthesis, frequently used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. solubilityofthings.comguidechem.com The differing reactivity of the C-Cl and C-I bonds is key to its utility. The C-I bond is weaker and more readily undergoes oxidative addition to a transition metal catalyst (like palladium) than the C-Cl bond.

Computational modeling can elucidate the step-by-step mechanism of these complex catalytic cycles. By calculating the activation energies for the oxidative addition at both the C-I and C-Cl sites, theoretical studies can quantitatively confirm the selective activation of the C-I bond. These models can also investigate the influence of ligands, solvents, and other reaction conditions on the reaction pathway and efficiency. For example, this compound has been used as a starting material in the synthesis of more complex molecules, where computational modeling can help predict reaction outcomes and optimize conditions. acs.orgnih.gov

The potential energy surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. researchgate.net The exploration of this landscape allows chemists to understand the dynamics and kinetics of a reaction. researchgate.netscispace.com

For reactions involving this compound, computational methods can map out the relevant energy landscape. scispace.com This involves:

Locating Stationary Points: Identifying local minima on the PES, which correspond to stable species like reactants, intermediates, and products.

Finding Transition States: Locating first-order saddle points on the PES, which represent the highest energy barrier along a reaction coordinate connecting two minima.

By charting the pathways between these points, a kinetic transition network can be constructed. researchgate.net This network provides a detailed picture of all possible reaction channels and their associated energy barriers, offering insights into reaction rates and product distributions. For instance, in a cross-coupling reaction, the energy landscape would reveal the energetic costs of catalyst association, oxidative addition, transmetalation, and reductive elimination, providing a complete theoretical description of the reaction mechanism.

Advanced Computational Chemistry Approaches (e.g., DFT, QM/MM)

To accurately model the complex behavior of this compound, chemists employ a range of sophisticated computational methods.

Density Functional Theory (DFT): This is one of the most widely used methods in computational chemistry for studying the electronic structure of molecules. DFT is often used to calculate properties like molecular geometries, reaction energies, and the characteristics of the σ-hole on the halogen atoms of this compound. researchgate.netnih.gov Studies have used DFT to investigate halogen bonding in systems involving iodobenzene (B50100) derivatives, correlating theoretical parameters with experimental observations. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the study of a molecule in a complex environment, such as in solution or within a protein active site. nih.govdtu.dk In a QM/MM simulation, the most chemically important part of the system (e.g., this compound and a reacting partner) is treated with a high-level, computationally expensive QM method, while the surrounding environment (e.g., solvent molecules) is treated with a more efficient, classical MM force field. dtu.dkdtu.dk This method provides a balance between accuracy and computational feasibility, enabling the study of environmental effects on reaction pathways and electronic properties.

The table below summarizes these advanced computational approaches and their applications to molecules like this compound.

MethodDescriptionTypical Application for this compound
Density Functional Theory (DFT) A quantum mechanical method that models the electronic structure of many-body systems by using the electron density as the fundamental variable.Calculating molecular orbital energies, electrostatic potential (σ-hole), reaction energetics, and vibrational frequencies. researchgate.netnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method combining the accuracy of QM for a core region with the efficiency of MM for the larger surrounding environment. dtu.dkSimulating reactions in solution to understand solvent effects, or studying its interaction within a biological system like an enzyme active site. nih.gov

This interactive table outlines common advanced computational methods and their relevance.

Environmental Considerations and Degradation Pathways

Identification and Analysis of Degradation Pathways and By-product Formation

The degradation of 1-chloro-4-iodobenzene can occur through various mechanisms, including thermal decomposition and potentially biodegradation, although specific pathways for this compound are not extensively detailed in the available literature. However, insights can be drawn from related halogenated aromatic compounds.

Under high-temperature conditions, such as incineration, this compound undergoes thermal decomposition. The hazardous decomposition products identified include carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, and hydrogen chloride gas. fishersci.com The formation of these irritating and toxic gases necessitates controlled disposal methods, such as burning in a chemical incinerator equipped with an afterburner and scrubber system. spectrumchemical.com

Biodegradation pathways for halogenated aromatics are complex and depend on the specific microorganisms and environmental conditions. Studies on similar compounds provide potential models for the breakdown of this compound. For instance, research on the sonolysis of monohalogenated benzenes, including chlorobenzene (B131634) and iodobenzene (B50100), indicates they degrade through similar mechanisms, yielding apolar organic products like benzene (B151609). nih.gov The biodegradation of 1-chloro-4-nitrobenzene (B41953) by a bacterial strain was found to proceed through intermediates such as 2-amino-5-chlorophenol (B1209517) and ultimately 5-chloropicolinic acid, following a partial reduction of the nitro group and subsequent ring cleavage. nih.gov While this compound does not have a nitro group, this study highlights that microbial processes can dehalogenate and break down chlorinated aromatic rings. nih.gov

The degradation of other persistent compounds, like 1,4-dioxane, has been shown to produce a series of smaller organic molecules. Its degradation pathway involves intermediates such as ethylene (B1197577) glycol, glycolic acid, and oxalic acid, which are then incorporated into central metabolic cycles. nih.govdeswater.com This suggests that a potential biotic degradation pathway for this compound could involve initial dehalogenation and hydroxylation, followed by cleavage of the aromatic ring to form smaller, more readily metabolized organic acids.

Table 2: Potential Degradation Products of Halogenated Aromatic Compounds

Degradation ProcessCompound/Class StudiedIdentified Intermediates/By-productsSource
Thermal Decomposition This compoundCarbon monoxide, Carbon dioxide, Hydrogen iodide, Hydrogen chloride fishersci.com
Sonolysis Monohalogenated benzenesBenzene and other apolar organic products nih.gov
Biodegradation 1-Chloro-4-nitrobenzene2-Amino-5-chlorophenol, 5-Chloropicolinic acid nih.gov
Biodegradation 1,4-DioxaneEthylene glycol, Glycolic acid, Oxalic acid nih.govdeswater.com

Future Research Directions for 1 Chloro 4 Iodobenzene

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary area of future research lies in creating new and improved catalytic systems for reactions involving 1-chloro-4-iodobenzene. The goal is to achieve higher selectivity, efficiency, and sustainability in cross-coupling reactions.

Palladium-Based Catalysts: Palladium remains a cornerstone in cross-coupling chemistry. Future work will likely focus on ligands that enhance catalyst performance and stability. For instance, the development of air-stable P,N ligands for use with palladium precursors like [Pd(allyl)Cl]2 has shown promise for the cross-coupling of aryl chlorides. researchgate.net Research into supported palladium catalysts, such as those on magnetic nanoparticles (e.g., Fe3O4), is also a promising avenue. mdpi.commdpi.com These heterogeneous catalysts offer excellent reusability and low palladium leaching, addressing both cost and environmental concerns. researchgate.net Systems like the xantphos (B1684198) Pd G4 catalyst have demonstrated high yields in aminocarbonylation reactions at room temperature. mdpi.com

Nickel and Dual-Catalytic Systems: Nickel-catalyzed cross-coupling reactions are gaining traction as a more economical alternative to palladium. researchgate.net A particularly innovative approach is the use of dual catalytic systems. For example, a system featuring a nickel catalyst to activate the aryl halide and a cobalt co-catalyst to activate an alkyl halide allows for cross-electrophile couplings under mild conditions. nih.gov This strategy enables the selective, sequential coupling of bromo(iodo)arenes with two different alkyl halides in a one-pot reaction, showcasing a high degree of control and the ability to rapidly build molecular complexity. nih.gov

Enhanced Selectivity: The differential reactivity of the C-I and C-Cl bonds is key to the utility of this compound. Future catalytic systems will aim to exploit this difference with even greater precision. Research will focus on developing catalysts that can selectively activate the C-I bond while leaving the C-Cl bond intact for subsequent transformations, or vice versa. This includes catalyst systems that operate under milder conditions to prevent the undesired cleavage of the stronger C-Cl bond.

Table 1: Examples of Catalytic Systems for Cross-Coupling Reactions

Catalyst System Reaction Type Substrates Key Findings & Future Scope Reference
Pd/Fe3O4 Nanoparticles Suzuki-Miyaura, Hiyama Aryl halides, Boronic acids, Aryl siloxanes Highly efficient, easily recoverable, and eco-friendly; maintains activity over multiple cycles. Further research can optimize for a broader range of substrates. mdpi.commdpi.com
[Pd(allyl)Cl]2 with P,N Ligands Buchwald-Hartwig Amination Aryl chlorides, Amines Air-stable ligands enable coupling of diverse functionalized substrates at low catalyst loadings. Future work could expand the library of P,N ligands. researchgate.net
(dtbbpy)NiIIBr2 / CoII(Pc) Cross-Electrophile Coupling 1-Bromo-4-iodobenzene, Alkyl halides Dual-catalyst system allows for rational optimization by modifying catalyst loadings; enables one-pot, three-component reactions. Generalizing this mechanistic framework to other couplings is a key future direction. nih.gov
xantphos Pd G4 Aminocarbonylation This compound, Amines Effective for carbonylation reactions under mild conditions (room temperature). Exploration with a wider range of nucleophiles is warranted. mdpi.com

Exploration of Unconventional Synthetic Applications

Beyond traditional cross-coupling reactions, this compound is a candidate for more unconventional and complex synthetic methodologies.

Multi-Component and Tandem Reactions: The development of one-pot, multi-component reactions represents a significant step forward in synthetic efficiency. A dual catalytic system has been used for a three-component coupling of a bromo(iodo)arene with two distinct alkyl halides. nih.gov Another area of interest is tandem reactions where this compound undergoes sequential C-S and C-N couplings in a single procedure. researchgate.net Future research will likely focus on expanding the scope of these complex, one-pot transformations to build intricate molecular architectures from simple precursors.

Integration of Synthesis with Other Processes: An innovative research direction involves linking the synthesis of this compound to other chemical processes. For example, research has demonstrated that the diazotization of 4-chloroaniline (B138754) can be coupled with the denitrification of waste gas streams containing nitrogen dioxide. acs.org The resulting diazonium salt solution can then be used directly in a Sandmeyer reaction to produce this compound with high yield. acs.org This approach combines environmental remediation with chemical manufacturing, representing a green and sustainable synthetic strategy.

Novel Transformations: The unique electronic properties conferred by the two different halogens could be exploited in novel transformations. solubilityofthings.com Researchers can investigate its potential in fields like new energy and biotechnology, exploring its reactivity in radical additions, nucleophilic substitutions, and other reaction types to create compounds with new functions. guidechem.com

Design and Synthesis of Advanced Materials Utilizing this compound Scaffolds

The rigid structure and reactive handles of this compound make it an attractive building block for the synthesis of advanced materials.

Liquid Crystals and Polymers: this compound is identified as a building block for liquid crystal (LC) materials. cymitquimica.comtcichemicals.com Its defined geometry and potential for functionalization are key attributes for creating molecules with specific mesophasic properties. Furthermore, it can serve as a monomer or cross-linking agent in the synthesis of specialized polymers. guidechem.com Future research will involve designing and synthesizing novel liquid crystals and polymers where the 1-chloro-4-iodophenyl scaffold imparts desired thermal, optical, or electronic properties.

Functional Organic Materials: The compound serves as a precursor for more complex molecules that have applications in medicinal chemistry and material science. solubilityofthings.comevitachem.com Derivatives such as 1-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene (B12330878) are noted for their potential in developing advanced materials with specific functionalities. evitachem.com

Hypervalent Iodine Reagents: There is ongoing research into the synthesis of hypervalent iodine(III) derivatives from halogenated iodoarenes. umn.edu Recently, ortho-halogenated phenyl hydroxy tosyloxy iodine derivatives, stabilized by internal halogen bonding, have been synthesized in high yields. These compounds are envisioned as effective precursors for new electrophilic group transfer reagents, expanding the toolkit of synthetic chemists. umn.edu

In-depth Mechanistic Studies of Complex Chemical Transformations

A fundamental understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. The presence of two distinct halogen atoms in this compound provides a unique substrate for such studies. solubilityofthings.com

Electrochemical and Radical Reactions: Studies on the electrochemical reduction of similar compounds, like 1-chloro-2,4-dinitrobenzene, show that the process begins with the formation of a radical anion, followed by bond cleavage in an EC (electrochemical-chemical) mechanism. researchgate.net Future research could apply these techniques to this compound to precisely map its reduction pathways and understand the selective cleavage of the C-I versus the C-Cl bond under different electrochemical conditions.

Catalytic Cycles: While the general steps of many cross-coupling reactions (oxidative addition, transmetalation, reductive elimination) are known, the specific details can vary significantly. mdpi.com In-depth mechanistic studies on dual catalytic systems have revealed that different metal catalysts can activate different electrophiles within the same pot. nih.gov Future work should focus on elucidating the precise role of ligands, additives, and solvent effects in controlling the selectivity and efficiency of catalytic reactions involving this compound. This includes isolating and characterizing reaction intermediates to build a more complete picture of the catalytic cycle.

Q & A

Q. What experimental approaches resolve ambiguities in isotopic labeling studies of this compound?

  • Methodological Answer : Use [¹⁴C(U)]-labeled analogs (80–120 mCi/mmol) to trace reaction pathways via scintillation counting. Ensure rigorous quenching of side reactions (e.g., radiolysis) and validate labeling efficiency via autoradiography or HPLC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.